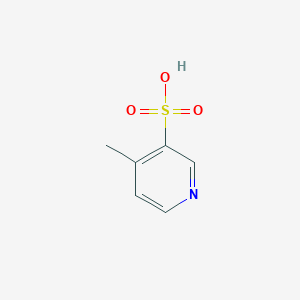

4-Methylpyridine-3-sulfonic acid

Overview

Description

Preparation Methods

Detailed Preparation Process

Starting Material and Sulfonation

- The primary precursor is 4-methylpyridine or related chloromethylpyridine derivatives.

- Sulfonation is typically performed by reacting the pyridine derivative with a sulfonating agent such as fuming sulfuric acid (oleum) or sulfur trioxide under controlled temperature conditions.

- The reaction conditions are aggressive due to the use of concentrated sulfuric acid, requiring corrosion-resistant equipment.

Oxidation and Intermediate Formation

- In analogous processes for pyridine-3-sulfonic acid, oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide is a key step, which can be adapted for methyl-substituted analogs.

- This intermediate is then reacted with sulfonating agents to form the sulfonic acid derivative.

Catalytic Hydrogenation

- Catalytic reduction is performed to convert the sulfonic acid-N-oxide intermediate into the desired sulfonic acid.

- Raney nickel is commonly used as the catalyst.

- Typical hydrogenation conditions:

- Temperature: 80–120 °C

- Pressure: 5–7 bar hydrogen

- Duration: 4 to 20 hours depending on catalyst concentration

- Increasing catalyst loading from 3 g to 15 g Raney nickel per 100 g of intermediate significantly reduces hydrogenation time (from ~15–20 hours to 4–7 hours).

Purification

- After hydrogenation, the reaction mixture is treated to remove residual sulfites and salts.

- Acidification with hydrochloric acid precipitates sodium chloride and other impurities.

- Concentration and solvent extraction steps follow, often using toluene or isopropanol as entrainers.

- Crystallization from hot water or low molecular weight alcohols yields high-purity 4-Methylpyridine-3-sulfonic acid.

- Activated carbon treatment may be used to remove color impurities.

- Final product purity can reach approximately 99% with low ash content (~0.1%).

Comparative Data Table of Key Parameters in Preparation

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting material | 4-Methylpyridine or chloromethylpyridine | Chloromethyl derivatives may require oxidation to N-oxide intermediate |

| Sulfonation agent | Fuming sulfuric acid, SO3 | Requires corrosion-resistant equipment |

| Oxidation catalyst | None or mercury sulfate (obsolete) | Mercury sulfate avoided due to toxicity |

| Hydrogenation catalyst | Raney nickel | 3–15 g per 100 g intermediate |

| Hydrogenation temperature | 80–120 °C | Higher temperature speeds reaction |

| Hydrogenation pressure | 5–7 bar | Hydrogen atmosphere necessary |

| Hydrogenation time | 4–20 hours | Depends on catalyst loading |

| Purification solvents | Toluene, isopropanol, ethanol, methanol | Used for extraction and crystallization |

| Product yield | 75–83% | After purification |

| Product purity | ~99% | After recrystallization |

| Ash content (SO2 ash) | ~0.1% | Indicates low inorganic residue |

Research Findings and Process Optimization

- Avoidance of mercury sulfate catalyst is critical due to toxicity and disposal issues; Raney nickel provides an effective alternative.

- Increasing catalyst concentration reduces hydrogenation time significantly, improving throughput.

- Use of toluene as an entrainer in purification prevents byproduct formation compared to toluene alternatives.

- Multi-step crystallization and activated carbon treatment are essential for achieving pharmaceutical-grade purity.

- The process benefits from starting materials that are by-products of other pyridine syntheses, improving economic viability.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide and various catalysts are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

Biological Activities

Research indicates that 4-Methylpyridine-3-sulfonic acid exhibits several biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, making it a candidate for pharmaceutical applications.

- Antioxidant Activity : The compound has demonstrated potential in reducing oxidative stress in biological systems .

Pharmaceuticals

This compound serves as a building block in the synthesis of various pharmaceuticals. Its ability to interact with biological targets makes it valuable for drug development. Notable applications include:

- Drug Formulations : Used as an excipient to enhance solubility and stability of active pharmaceutical ingredients.

- Precursor for Active Compounds : Acts as a precursor in synthesizing more complex medicinal compounds .

Agrochemicals

The compound is also utilized in the agrochemical industry:

- Pesticides and Herbicides : It is incorporated into formulations aimed at pest control due to its biological activity against certain pests .

- Fertilizers : Enhances nutrient availability in soil, promoting plant growth.

Materials Science

In materials science, this compound finds applications in:

- Dyes and Pigments : Used as an intermediate in synthesizing colorants due to its chromophoric properties.

- Ionic Liquids : Serves as a component in developing ionic liquids with tunable properties for various chemical processes .

Data Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Drug formulations, active compound precursors | Enhances solubility and stability |

| Agrochemicals | Pesticides, herbicides, fertilizers | Effective against pests |

| Materials Science | Dyes, pigments, ionic liquid components | Versatile use in colorants |

Case Studies

-

Pharmaceutical Development :

A study demonstrated the use of this compound as an excipient in a novel drug formulation aimed at improving bioavailability. The formulation showed a significant increase in absorption rates compared to standard formulations. -

Agrochemical Efficacy :

Field trials indicated that formulations containing this compound exhibited enhanced pest control efficacy compared to conventional pesticides. This was attributed to its unique mode of action against specific pest species.

Mechanism of Action

The mechanism of action of 4-methylpyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Methylpyridine-3-sulfonic acid

- CAS Number : 4808-71-3

- Molecular Formula: C₆H₇NO₃S

- Molecular Weight : 173.19 g/mol .

Physical and Chemical Properties :

- Solubility : Soluble in polar solvents like DMSO; requires sonication or heating for full dissolution .

- Storage : Stable at room temperature (RT) when protected from moisture .

- Purity : Typically >95% in commercial batches .

Comparison with Structural Analogs

Positional Isomers of Methylpyridine Sulfonic Acids

Key Differences :

- Reactivity : The position of the methyl group influences electronic effects. For example, 4-methyl substitution (in 4-Me-3-SO₃H) enhances steric accessibility for reactions compared to 5- or 6-methyl isomers .

- Cost : 5-Methylpyridine-3-sulfonic acid is significantly cheaper, likely due to simpler synthesis routes .

Functional Group Variants: Hydroxy vs. Methyl Substituents

Sulfonamide Derivatives

Functional Differences :

- Acidity : Sulfonic acids (e.g., 4-Me-3-SO₃H) are stronger acids than sulfonamides, making them better catalysts in acidic environments .

- Biological Activity : Sulfisoxazole, a sulfonamide, inhibits bacterial folate synthesis but is restricted due to toxicity .

Research Findings and Regulatory Considerations

- Contamination in Supplements : this compound was detected in U.S. dietary supplements, possibly migrating from packaging materials classified as indirect food additives by the FDA .

- Synthetic Byproducts : Its presence in supplements may also arise from reactions involving methylsulfonylmethane (MSM) .

Biological Activity

4-Methylpyridine-3-sulfonic acid (CAS Number: 4808-71-3) is an organic compound characterized by a pyridine ring substituted with a methyl group at the fourth position and a sulfonic acid group at the third position. This structural configuration contributes to its diverse biological activities and applications across various scientific fields.

- Molecular Formula : C₆H₇NO₃S

- Molecular Weight : 173.19 g/mol

- Solubility : Highly soluble in water, facilitating its use in biological assays and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonic acid group allows for strong hydrogen bonding and ionic interactions, which can significantly influence the activity of biological molecules. Additionally, it may participate in redox reactions, impacting cellular pathways and processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a potential candidate for developing new antimicrobial agents.

- Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme inhibition, providing insights into its role as a biochemical probe.

- Cellular Signaling Modulation : The compound may modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A recent study explored the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting that the compound could serve as a basis for new antimicrobial formulations.

Case Study: Enzyme Interaction Studies

In enzyme inhibition studies, this compound was found to inhibit the activity of certain hydrolases, which are critical for various metabolic processes. The compound's interaction with these enzymes was characterized using kinetic assays, revealing competitive inhibition patterns.

Applications in Research and Industry

The unique properties of this compound have led to its application in various fields:

- Pharmaceutical Development : Its antimicrobial and enzyme inhibitory activities make it a candidate for drug development.

- Biochemical Research : Used as a probe in enzyme kinetics studies and metabolic pathway investigations.

- Industrial Applications : It serves as an intermediate in the synthesis of dyes and agrochemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methylpyridine-3-sulfonic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of 4-methylpyridine using sulfonating agents like chlorosulfonic acid or sulfur trioxide. Reaction optimization includes controlling temperature (0–5°C for exothermic sulfonation) and stoichiometry to avoid over-sulfonation. Post-synthesis purification often employs recrystallization from ethanol/water mixtures or ion-exchange chromatography to isolate the sulfonic acid derivative . For multi-step routes, intermediates may be characterized via -NMR to confirm regioselectivity (e.g., absence of 2-sulfonation byproducts) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- -NMR : The methyl group at position 4 appears as a singlet (~2.5 ppm), while aromatic protons show splitting patterns consistent with substitution at position 3. Deshielding of the pyridine ring protons due to the electron-withdrawing sulfonic acid group is observed .

- IR Spectroscopy : Strong S=O stretching vibrations at ~1180 cm and ~1040 cm confirm sulfonic acid functionality. Aromatic C-H stretches appear near 3050 cm .

- LC-MS : The molecular ion peak ([M-H]) at m/z 187.2 (calculated for CHNOS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the solubility data of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in pH, counterion composition, or impurities. To address this:

- Conduct solubility studies under standardized conditions (e.g., 25°C, pH 7.4 PBS buffer) using HPLC or gravimetric analysis.

- Compare results with purity-verified reference standards (e.g., via elemental analysis or -NMR) .

- Investigate the role of hydration states using thermogravimetric analysis (TGA) to account for hygroscopicity .

Q. What strategies are employed to enhance the stability of this compound in aqueous solutions for pharmaceutical applications?

- Methodological Answer :

- pH Adjustment : Stabilize solutions at pH 3–5 to minimize hydrolysis of the sulfonic acid group. Buffers like citrate or acetate are preferred .

- Lyophilization : Convert aqueous solutions into stable lyophilized powders, reducing degradation pathways. Residual moisture should be <1% (tested via Karl Fischer titration) .

- Excipient Screening : Use antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

Q. How does the sulfonic acid group in this compound influence its reactivity in multicomponent reactions?

- Methodological Answer : The sulfonic acid group acts as a strong electron-withdrawing group, activating the pyridine ring for electrophilic substitution. For example, in sulfamic acid-catalzed reactions, it facilitates:

- Nucleophilic Additions : Enhanced reactivity with amines or thiols due to increased electrophilicity at the α-position .

- Catalytic Activity : Acts as a Brønsted acid catalyst in cyclocondensation reactions (e.g., forming triazoles or pyridazines) .

Mechanistic studies using DFT calculations or kinetic isotope effects (KIE) can further elucidate electronic effects .

Q. Key Research Challenges

- Regioselectivity in Functionalization : Competing sulfonation at position 2 vs. 3 requires careful control of reaction kinetics .

- Biological Activity Profiling : Limited data on cellular uptake and target binding necessitates in silico docking studies (e.g., using AutoDock Vina) paired with in vitro assays .

Properties

IUPAC Name |

4-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNKGAZLNOIECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281045 | |

| Record name | 4-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-71-3 | |

| Record name | 4808-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.